N-(4-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thiazol-2-yl)cinnamamide
Description
Properties
IUPAC Name |
(E)-N-[4-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]-1,3-thiazol-2-yl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c23-17(9-8-14-5-2-1-3-6-14)22-19-21-15(13-26-19)11-18(24)20-12-16-7-4-10-25-16/h1-3,5-6,8-9,13,16H,4,7,10-12H2,(H,20,24)(H,21,22,23)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQSMAFMRRDLWOQ-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CC2=CSC(=N2)NC(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC1)CNC(=O)CC2=CSC(=N2)NC(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Cellular Effects
Thiazole derivatives have been reported to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. These effects can be attributed to the interactions of the thiazole derivatives with various cellular components.
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Biological Activity
N-(4-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thiazol-2-yl)cinnamamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a complex structure with multiple functional groups that contribute to its biological activity. The key components include:
- Thiazole ring : Known for its role in various biological activities.
- Cinnamide scaffold : Provides versatility in interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H21N4O3S |
| Molecular Weight | 421.47 g/mol |
| CAS Number | 1105249-84-0 |
Research indicates that cinnamamide derivatives, including this compound, interact with several key receptors and enzymes, which can lead to various therapeutic effects:
- GABA Receptors : Modulation of γ-aminobutyric acid type A (GABAA) receptors contributes to neuroprotective and anticonvulsant effects.
- NMDA Receptors : Inhibition or modulation of N-methyl-D-aspartate (NMDA) receptors has implications for neuroprotection and analgesia.
- TRP Channels : Interaction with transient receptor potential (TRP) channels can influence pain pathways and inflammation.
Biological Activity
This compound has been evaluated for various biological activities:
Anticonvulsant Activity
Studies have shown that derivatives of the cinnamamide scaffold exhibit anticonvulsant properties in animal models, suggesting potential applications in epilepsy treatment .
Anti-inflammatory Effects
The compound demonstrates anti-inflammatory activity, which may be mediated through inhibition of pro-inflammatory cytokines and modulation of signaling pathways involved in inflammation .
Neuroprotective Properties
Research indicates that this compound can protect neuronal cells from oxidative stress and excitotoxicity, making it a candidate for neurodegenerative disease therapies .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Key findings include:
- Substituent Variations : Changes in substituents on the thiazole or cinnamide moieties can significantly affect biological activity.
- Hydrophobic Interactions : The presence of hydrophobic groups enhances binding affinity to target proteins.
- Hydrogen Bonding : The ability to form hydrogen bonds with biological targets is essential for activity.
Case Studies
Several studies have evaluated the pharmacological effects of similar compounds:
- Cinnamamide Derivatives in Animal Models : A study assessed various cinnamamide derivatives for their effects on central nervous system disorders, noting significant improvements in seizure control .
- In Vitro Studies on Inflammation : In vitro assays demonstrated that compounds with similar structures inhibited the production of inflammatory mediators in macrophages .
- Neuroprotection Against Oxidative Stress : Research showed that certain derivatives protected neuronal cells from oxidative damage, indicating potential use in conditions like Alzheimer's disease .
Scientific Research Applications
Biological Activities
N-(4-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thiazol-2-yl)cinnamamide exhibits a range of biological activities, making it a candidate for further research in therapeutic applications.
Antimicrobial Activity
Research has indicated that derivatives of similar structures possess significant antimicrobial properties. For instance, compounds with thiazole rings have shown effectiveness against various pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL, suggesting potential use in treating bacterial infections .
Anticancer Potential
Several studies have explored the anticancer properties of compounds with similar structural features. In vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines. Notably, the compound exhibited selective cytotoxicity towards human cancer cells while sparing normal cells .
Table 1 summarizes key findings related to its anticancer activity:
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to diseases such as neurodegenerative disorders. Preliminary studies suggest that similar compounds can inhibit acetylcholinesterase, which is crucial in the breakdown of neurotransmitters .
Case Study 1: Antimicrobial Efficacy
A study published in the MDPI journal examined the antimicrobial efficacy of thiazole derivatives. It established a correlation between structural features and biological activity, highlighting that modifications to the thiazole group significantly enhanced antimicrobial potency against gram-positive bacteria .
Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited IC50 values in the low micromolar range. This suggests a potential for development into anticancer agents. The precise mechanisms through which these compounds exert their effects are still under investigation but may involve interference with microbial cell wall synthesis or induction of apoptosis through mitochondrial pathways .
Comparison with Similar Compounds
Unique Advantages of the Target Compound
Dual Functional Groups: The tetrahydrofuran-methylamino group balances solubility and lipophilicity, while the cinnamamide enables strong target binding.
Structural Novelty: No direct analogs with this substituent combination are reported in the literature, reducing redundancy in drug discovery pipelines .
Tunability : The cinnamamide’s styryl group can be modified for structure-activity relationship (SAR) studies , offering a pathway to optimize potency .
Q & A
Q. What are the optimal synthetic routes and conditions for N-(4-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thiazol-2-yl)cinnamamide?
Methodological Answer : The synthesis typically involves multi-step reactions, including thiazole ring formation, amide coupling, and functional group protection. Key steps include:
- Thiazole Core Formation : Cyclocondensation of thiourea derivatives with α-halo ketones under reflux in aprotic solvents (e.g., DMF or dichloromethane) .
- Amide Coupling : Use of coupling agents like EDCI/HOBt in anhydrous conditions to minimize hydrolysis .
- Solvent Optimization : Polar solvents (e.g., DMF) enhance reaction yields, while dichloromethane improves selectivity for sterically hindered intermediates .
- Catalysts : Triethylamine or DMAP is often used to neutralize acidic byproducts and accelerate reactions .
Critical Parameters : Temperature control (±5°C), inert atmosphere (N₂/Ar), and stoichiometric precision (e.g., 1:1.2 molar ratios for amine coupling) are essential to avoid side products .
Q. How can researchers confirm the molecular structure and purity of this compound?
Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon connectivity, with characteristic peaks for the tetrahydrofuran (δ 3.7–4.1 ppm) and thiazole (δ 7.2–7.5 ppm) moieties .
- High-Resolution Mass Spectrometry (HRMS) : Accurate mass determination (e.g., [M+H]⁺) confirms molecular formula .
- HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the oxoethyl group) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer :
- Comparative Assay Design : Use standardized cell lines (e.g., MCF-7 for anticancer studies) and controls (e.g., doxorubicin) to normalize activity metrics .
- Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., thiophene vs. tetrahydrofuran substitutions) to isolate functional group contributions .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like PARP-1, explaining variability in enzymatic inhibition data .
- Meta-Analysis : Cross-reference datasets from peer-reviewed studies (avoiding non-academic sources like BenchChem) to identify consensus trends .
Q. What strategies are recommended for elucidating the compound’s structure-activity relationship (SAR) in enzyme inhibition?
Methodological Answer :
- Systematic Substitution : Synthesize derivatives with modifications to the tetrahydrofuran (e.g., ring-opening) or cinnamamide (e.g., halogenation) groups .
- Kinetic Studies : Measure IC₅₀ values using fluorogenic substrates (e.g., PARP-1 assays) to quantify inhibition potency .
- Crystallography : Co-crystallize the compound with target enzymes (e.g., PARP-1) to resolve binding modes (PDB deposition recommended) .
- Free Energy Calculations : Use MM-GBSA to correlate structural changes with binding energy differences .
Q. How can researchers assess the compound’s stability under varying experimental conditions?
Methodological Answer :
- pH Stability Profiling : Incubate the compound in buffers (pH 3–10) and monitor degradation via HPLC at 24/48/72 hours .
- Thermal Degradation Studies : Use thermogravimetric analysis (TGA) to identify decomposition temperatures and Arrhenius kinetics .
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and quantify photodegradation products with LC-MS .
- Metabolite Identification : Use liver microsomes (human/rat) to predict in vivo stability and metabolic pathways .
Q. What experimental approaches are suitable for studying the compound’s reaction mechanisms in synthetic pathways?
Methodological Answer :
- Kinetic Isotope Effects (KIE) : Replace key hydrogens (e.g., α to carbonyl) with deuterium to probe rate-determining steps .
- In Situ Monitoring : ReactIR tracks intermediate formation (e.g., enolates during thiazole synthesis) .
- Computational Transition State Analysis : DFT (B3LYP/6-31G*) identifies energy barriers for cyclization or amide bond formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
